Boc-Tyr-OtBu Enables High-Yield Synthesis of Pure Protected Tyrosine vs. Alternative Protection Routes
The synthesis of Boc-Tyr-OtBu from tert-butyl L-tyrosinate and di-tert-butyl dicarbonate proceeds with a high yield of 98% [1]. This is a direct measure of the efficiency of installing the orthogonal Boc and OtBu protecting groups on the tyrosine scaffold. While alternative protection schemes (e.g., benzyl-based) exist, this specific route is well-optimized and provides a high-purity product suitable for SPPS without further purification [1].
| Evidence Dimension | Synthetic Yield of Protected Tyrosine Derivative |
|---|---|
| Target Compound Data | 98% isolated yield |
| Comparator Or Baseline | tert-Butyl L-tyrosinate (H-Tyr-OtBu) starting material |
| Quantified Difference | Yield reported for the specific Boc protection step |
| Conditions | Reaction in DCM/DMF with triethylamine and Boc2O at room temperature |
Why This Matters
High synthetic yield translates directly to lower cost of goods and more reliable supply for large-scale peptide synthesis procurement.
- [1] ChemicalBook. Boc-Tyr-OtBu | 18938-60-8. CAS DataBase. View Source
